Dinoprost

説明

Dinoprost has been investigated in Headache.

This compound has been reported in Homo sapiens, Cervus nippon, and other organisms with data available.

This compound is a synthetic analogue of the naturally occurring prostaglandin F2 alpha. Prostaglandin F2 alpha stimulates myometrial activity, relaxes the cervix, inhibits corpus luteal steroidogenesis, and induces luteolysis by direct action on the corpus luteum. (NCI04)

Prostaglandin F2alpha is a naturally occurring prostaglandin that stimulates myometrial activity, relaxes the cervix, inhibits corpus luteal steroidogenesis, and induces luteolysis by direct action on the corpus luteum. Expression of prostaglandin F2alpha (PGF2) is elevated in certain types of cancers.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

A naturally occurring prostaglandin that has oxytocic, luteolytic, and abortifacient activities. Due to its vasocontractile properties, the compound has a variety of other biological actions.

See also: this compound Tromethamine (has salt form).

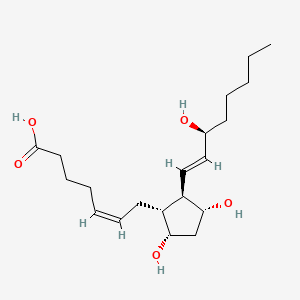

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-YNNPMVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Record name | dinoprost | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinoprost | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022946 | |

| Record name | Dinoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/, FREELY SOL IN METHANOL, ABSOLUTE ETHANOL; FREELY SOL IN ETHYL ACETATE, CHLOROFORM; SLIGHTLY SOL IN WATER | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NATURAL FORM, CRYSTALS | |

CAS No. |

551-11-1, 23518-25-4 | |

| Record name | Prostaglandin F2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,9α,11α,13E,15S)-(±)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23518-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinoprost [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Prostaglandin F2-alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dinoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7IN85G1HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25-35 °C | |

| Record name | PROSTAGLANDIN F2ALPHA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Physiological Role of Dinoprost (Prostaglandin F2α): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, the pharmaceutical-grade equivalent of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent lipid autacoid with a vast array of physiological functions.[1] Synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, PGF2α exerts its effects in a paracrine or autocrine manner, playing a critical role in reproductive physiology, smooth muscle function, and inflammatory processes.[2][3] This technical guide provides an in-depth exploration of the core physiological roles of this compound, its signaling mechanisms, and key experimental methodologies for its study, tailored for professionals in research and drug development.

Core Physiological Roles

The physiological effects of this compound are widespread, impacting numerous systems. Its most well-characterized roles are centered on the female reproductive system, particularly in the regulation of the ovarian cycle and parturition.

Reproductive System

-

Luteolysis: this compound is a primary factor responsible for the regression of the corpus luteum (CL) in many species, a process known as luteolysis.[4][5] In the absence of pregnancy, the uterus releases PGF2α, which acts on the CL to inhibit progesterone (B1679170) production and induce structural regression, leading to the initiation of a new reproductive cycle.[1][4] The luteolytic action of PGF2α is dependent on the presence of its receptors on the corpus luteum membrane.[1] In domestic animals like cattle and pigs, exogenous administration of this compound is widely used to synchronize estrous cycles for breeding purposes.[4][6]

-

Uterine Contractility and Parturition: this compound is a potent stimulator of myometrial (uterine smooth muscle) contractions.[7][8][9] During parturition, there is a significant increase in the levels of PGF2α in maternal fluids, indicating its natural role in labor.[1] It is used clinically to induce labor and as an abortifacient.[1] PGF2α's contractile effects are observed in both non-pregnant and pregnant uteri.[9][10] It also plays a role in cervical ripening, a process that softens and dilates the cervix in preparation for delivery.[8] Interestingly, there is evidence of a positive feedback loop between PGF2α and oxytocin (B344502), where each stimulates the release of the other, further amplifying uterine contractions during labor.[1]

Other Physiological Systems

-

Smooth Muscle Contraction: Beyond the uterus, this compound exhibits contractile effects on other smooth muscle tissues. It is a potent bronchoconstrictor, in contrast to Prostaglandin E2 (PGE2) which is a bronchodilator.[8] It also constricts larger blood vessels, such as pulmonary arteries and veins.[8]

-

Inflammation: PGF2α is involved in inflammatory responses. It can sensitize nerve endings to pain and contributes to the pain associated with dysmenorrhea (painful menstruation) through its vasoconstrictive and myometrial-contracting effects.[7]

-

Cardiovascular System: The role of PGF2α in the cardiovascular system is complex. It can influence blood pressure through vasoconstriction and its interaction with the renin-angiotensin system.[2][11]

Molecular Mechanism and Signaling Pathways

This compound exerts its physiological effects by binding to the Prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[1][12] The human gene for this receptor is PTGFR.[13]

Primary Signaling Cascade

The activation of the FP receptor by PGF2α primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC).[12][14][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12][16] This rise in intracellular Ca2+ is a key event in mediating many of PGF2α's effects, including smooth muscle contraction.[9][17]

-

DAG Pathway: DAG remains in the cell membrane and activates protein kinase C (PKC).[12][14] PKC, in turn, can phosphorylate a variety of intracellular proteins, leading to downstream cellular responses.

Downstream Signaling and Gene Regulation

The initial signaling events lead to the activation of several downstream pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: PGF2α has been shown to activate the ERK and p38 MAPK pathways, which are involved in regulating gene expression related to uterine activation proteins.[14]

-

NF-κB Signaling: The NF-κB signaling pathway, a key regulator of inflammation, can also be activated by PGF2α.[14]

-

Rho Kinase Pathway: In some contexts, such as diabetic cardiomyopathy, the PGF2α-FP receptor pathway involves the regulation of the PKC/Rho kinase pathway.[11]

-

PI3K and Calcineurin/NFAT Pathways: These pathways are also implicated in PGF2α's modulation of uterine activation proteins like PTGS2 and the oxytocin receptor.[14]

dot

Caption: Primary signaling cascade of this compound (PGF2α) via the FP receptor.

Quantitative Data

The following tables summarize key quantitative data related to this compound's interaction with its receptor and its physiological effects.

Table 1: this compound (PGF2α) Receptor Binding Affinities (Kd)

| Tissue/Cell Type | Species | Dissociation Constant (Kd) | Reference |

| Corpus Luteum | Bovine | High affinity: 1.6 nM, Low affinity: 24 nM | [17] |

| Corpus Luteum | Bovine | 6-9 nM | [2] |

| Corpus Luteum | Rat | 4.7 nM | [18] |

| Hepatocyte Plasma Membranes | Rat | High affinity: 3 nM, Low affinity: 426 nM | [19] |

| cDNA-transfected CHO cells | Hamster | 25.2 nM | [20] |

Table 2: Effective Concentrations and Doses of this compound for Physiological Responses

| Physiological Response | Species | Effective Concentration/Dose | Reference |

| Uterine Contraction (in vitro) | Human (pregnant) | 10⁻⁸ - 10⁻⁶ M | [6] |

| Uterine Contraction (in vivo) | Bovine (diestrus) | 25 mg (intravenous) resulted in a 515% increase in contractility | [21] |

| Luteolysis | Bovine | 25 mg (intramuscular) | [22] |

| Luteolysis | Donkeys | 0.625 mg (single low dose) | [23] |

| Luteolysis | Dairy Cows | More effective than cloprostenol (B1669231) at inducing luteolysis | [14] |

| Stimulation of Inositol Phosphate Formation (EC50) | Neonatal Rat Ventricular Myocytes | 50 ± 12 nM | [24] |

| Half-maximal stimulation of InsP3 | Bovine Luteal Cells | 36 nM | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's physiological roles. Below are summarized protocols for key experiments.

Protocol 1: Competitive Radioligand Binding Assay for FP Receptor

This assay determines the binding affinity of a compound for the PGF2α receptor.[1]

1. Membrane Preparation:

- Homogenize receptor-containing tissue (e.g., bovine corpus luteum) or cells (e.g., HEK293 cells expressing the FP receptor) in a suitable buffer.[1]

- Perform a low-speed centrifugation to remove nuclei and cellular debris.[1]

- Centrifuge the resulting supernatant at high speed to pellet the membranes.[1]

- Wash the membrane pellet with assay buffer and resuspend.[1]

- Determine the protein concentration of the membrane preparation.[1]

2. Binding Assay:

- In a 96-well microplate, set up triplicate wells for:

- Total Binding: Assay buffer, membrane preparation, and a radiolabeled PGF2α (e.g., [³H]-PGF2α).[1]

- Non-specific Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α.[1]

- Competition Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and serial dilutions of the test compound.[1]

- Incubate the plate to allow binding to reach equilibrium.[1]

3. Separation and Quantification:

- Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[1]

- Wash the filters with cold wash buffer to remove unbound radioligand.[1]

- Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[1]

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.[1]

- Plot the percentage of specific binding against the logarithm of the competitor concentration.[1]

- Use non-linear regression to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).[1]

Protocol 2: In Vitro Uterine Smooth Muscle Contraction Assay

This assay measures the effect of this compound on the contractility of uterine tissue.[19]

1. Tissue Preparation:

- Obtain myometrial biopsies from a suitable source (e.g., human tissue from cesarean sections with informed consent).[19]

- Dissect fine strips of myometrium.[19]

2. Organ Bath Setup:

- Mount the myometrial strips in organ baths containing a physiological saline solution at 37°C.[19]

- Attach the strips to a force transducer to record isometric contractions.[19]

- Allow the strips to equilibrate and develop spontaneous contractions.[19]

3. Experimental Procedure:

- Once stable spontaneous contractions are established, a cumulative concentration-response curve can be generated by adding increasing concentrations of this compound to the organ bath.

- Alternatively, contractions can be stimulated with an agonist like oxytocin before adding the test compound to assess its modulatory effects.[19]

- Record changes in the force, frequency, and duration of contractions.[19]

4. Data Analysis:

- Measure the contractile parameters from the recordings.

- Plot the response as a percentage of the maximum response against the logarithm of the this compound concentration to determine the EC50 value.

dot

Caption: A typical workflow for an in vitro uterine smooth muscle contractility assay.

Logical Relationships of Physiological Roles

The diverse physiological roles of this compound are interconnected, often stemming from its fundamental actions on smooth muscle and its signaling through the FP receptor.

dot

Caption: Interplay of this compound's core mechanisms and physiological outcomes.

Conclusion

This compound (PGF2α) is a multifaceted signaling molecule with profound physiological importance, particularly in reproductive biology. Its well-defined mechanism of action through the FP receptor and subsequent intracellular signaling cascades provides a clear basis for its potent effects on smooth muscle contraction and luteolysis. A thorough understanding of its physiological roles, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and professionals in drug development who aim to modulate its pathways for therapeutic benefit, such as in fertility treatments, obstetrics, and potentially in managing inflammatory conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. A new in vivo model for luteolysis using systemic pulsatile infusions of PGF(2α) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mouse PGF2α(Prostaglandin F2 Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 8. cloud-clone.com [cloud-clone.com]

- 9. repository.arizona.edu [repository.arizona.edu]

- 10. Mobilization of extracellular Ca2+ by prostaglandin F2 alpha can be modulated by fluoride in 3T3-L1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Transcriptomic and bioinformatics analysis of the early time-course of the response to prostaglandin F2 alpha in the bovine corpus luteum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 14. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of signal transduction events stimulated by 8-epi-prostaglandin(PG)F2 alpha in rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells. | Semantic Scholar [semanticscholar.org]

- 21. [Effects of natural and synthetic PGF2 alpha preparations on the uterine contractility of cattle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. reprocell.com [reprocell.com]

An In-depth Technical Guide to the PGF2α Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) F2α (PGF2α) is a bioactive lipid mediator derived from arachidonic acid that plays a pivotal role in a wide array of physiological and pathological processes.[1][2] Its actions are mediated through a specific G-protein coupled receptor (GPCR) known as the PGF2α receptor, or FP receptor.[2][3][4][5] The FP receptor is a key therapeutic target for conditions ranging from glaucoma and postpartum hemorrhage to cardiovascular diseases.[4][5][6][7] This guide provides a detailed examination of the PGF2α receptor signaling pathway, focusing on its core mechanisms, quantitative aspects, and the experimental protocols used for its investigation.

Core Signaling Pathways

Upon binding of PGF2α, the FP receptor undergoes a conformational change, initiating intracellular signaling cascades. The receptor primarily couples to heterotrimeric G proteins of the Gq family, but also interacts with other G proteins like Gα12 and Gαi to elicit diverse cellular responses.[8][9][10]

Canonical Gq/11 Pathway

The most well-characterized signaling pathway for the FP receptor involves its coupling to Gq/11 proteins.[3][6][8] This canonical pathway proceeds as follows:

-

Receptor Activation: PGF2α binds to the FP receptor.

-

Gq/11 Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

PLCβ Activation: The GTP-bound Gαq subunit dissociates from the βγ dimer and activates Phospholipase Cβ (PLCβ).[5][8][11]

-

Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][12]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][6][12][13] This rapid increase in intracellular calcium is a hallmark of FP receptor activation.[13]

-

PKC Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC) at the plasma membrane.[8][14][15]

This cascade of events ultimately leads to various physiological responses, including smooth muscle contraction, cell proliferation, and inflammation.[3][5][6][7]

Mitogen-Activated Protein Kinase (MAPK) Activation

FP receptor activation is a potent trigger for the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway, which is crucial for regulating gene transcription and cell proliferation.[8][9][11] The activation can occur through several mechanisms:

-

PKC-Dependent Pathway: In the canonical pathway, activated PKC can phosphorylate and activate components of the MAPK cascade, such as Raf, MEK, and ultimately ERK1/2.[8][9]

-

EGFR Transactivation: The FP receptor can transactivate the Epidermal Growth Factor Receptor (EGFR).[8][11][16][17] This involves PLC-mediated signaling that leads to the phosphorylation of EGFR, which then initiates its own downstream signaling cascade, including the activation of the Ras/Raf/MEK/ERK pathway.[11][17] PGF2α stimulation has been shown to cause rapid, time-dependent activation of ERK1/2, with peak activation observed within 5-10 minutes.[11]

Rho-Mediated Signaling

The FP receptor also couples to Gα12/13, leading to the activation of the small GTPase Rho.[8][14] This pathway is distinct from the PKC-mediated effects and is primarily involved in cytoskeletal reorganization.[14]

-

Gα12/13 Activation: Ligand-bound FP receptor activates Gα12/13.

-

RhoGEF Activation: Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs).

-

RhoA Activation: RhoGEFs facilitate the exchange of GDP for GTP on RhoA.

-

ROCK Activation: Active RhoA-GTP activates Rho-associated kinase (ROCK).

-

Cytoskeletal Changes: ROCK phosphorylates downstream targets, leading to the formation of actin stress fibers, changes in cell morphology (cell rounding), and phosphorylation of focal adhesion kinase (FAK).[6][14]

Quantitative Data

The following tables summarize key quantitative parameters associated with PGF2α receptor signaling.

| Parameter | Ligand | Cell Type/System | Value | Reference |

| Receptor Binding | ||||

| Binding Affinity (Kd) | PGF2α | Bovine Corpus Luteum | 36 nM | [13] |

| Second Messenger Generation | ||||

| EC50 for InsP3 production | PGF2α | Bovine Luteal Cells | 36 nM | [13] |

| Downstream Signaling | ||||

| Peak ERK1/2 Activation | PGF2α (100 nM) | Endometrial Adenocarcinoma Cells | 10 minutes | [11] |

| Peak ERK1/2 Activation | PGE2 (100 nM) | Endometrial Adenocarcinoma Cells | 5 minutes | [11] |

| Calcium Mobilization | ||||

| Peak [Ca2+]i Increase | PGF2α (1 µM) | Bovine Luteal Cells | ~2-3 fold within 30 sec | [13] |

Note: EC50 (Half-maximal effective concentration), Kd (Dissociation constant), InsP3 (Inositol trisphosphate), ERK (Extracellular signal-regulated kinase).

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol measures the change in intracellular calcium concentration ([Ca2+]i) following FP receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM). Upon binding to free Ca2+, the dye's fluorescence properties change, which can be measured using a fluorometer or a fluorescence microscope.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293 cells stably expressing the FP receptor, or primary myometrial cells) in a suitable format (e.g., 96-well black-walled plates).

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye like Fura-2/AM (typically 2-5 µM) and a non-ionic surfactant like Pluronic F-127 to aid dispersion.

-

Remove cell culture medium and wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Incubate cells with the dye-loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells 2-3 times with HBSS to remove extracellular dye.

-

Measurement:

-

Place the plate in a fluorescence plate reader or on a microscope equipped for ratiometric imaging.

-

For Fura-2, measure fluorescence emission at ~510 nm while alternating excitation wavelengths between ~340 nm and ~380 nm.

-

Establish a stable baseline reading for 1-2 minutes.

-

-

Stimulation: Add PGF2α or other agonists at various concentrations and continue recording the fluorescence signal. A rapid increase in the 340/380 nm fluorescence ratio indicates an increase in [Ca2+]i.

-

Data Analysis: The change in fluorescence ratio over time is plotted. Peak response and area under the curve can be used to quantify the calcium mobilization.

Western Blot for ERK1/2 Phosphorylation

This protocol is used to detect the activation of the MAPK/ERK pathway by assessing the phosphorylation status of ERK1/2.

Principle: Activated ERK1/2 is phosphorylated on specific threonine and tyrosine residues. This phosphorylated form can be specifically detected by antibodies in a Western blot, allowing for quantification of pathway activation.

Methodology:

-

Cell Treatment:

-

Cell Lysis:

-

Immediately after treatment, place plates on ice and wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

-

SDS-PAGE:

-

Normalize protein amounts for each sample (e.g., 20-30 µg per lane).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Perform final washes with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total ERK1/2 to confirm equal protein loading.

-

Densitometry: Quantify the band intensity for p-ERK and total ERK. The results are often expressed as the ratio of p-ERK to total ERK.[9]

Conclusion

The PGF2α receptor is a multifaceted signaling hub that utilizes multiple G-protein-dependent pathways to regulate a vast range of cellular functions. The canonical Gq-PLC-Ca2+ pathway, coupled with the activation of MAPK and Rho signaling, provides a framework for understanding its diverse physiological and pathological roles. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental protocols, is essential for researchers and professionals aiming to develop novel therapeutics targeting this important receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 6. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 8. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Pgf2α On P-Erk1/2 Mapk Activation, Proliferation and Formation of Trans-Endothelial Tunnels in Swiss 3t3 Fibroblast Cells | Auctores [auctoresonline.org]

- 10. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of FP prostanoid receptor isoforms leads to Rho-mediated changes in cell morphology and in the cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prostaglandin F2α regulates mitochondrial dynamics and mitophagy in the bovine corpus luteum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biasing the prostaglandin F2α receptor responses toward EGFR-dependent transactivation of MAPK. | Semantic Scholar [semanticscholar.org]

- 17. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Dinoprost in Luteolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying dinoprost-induced luteolysis. This compound, the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent crucial for regulating the reproductive cycle in many species.[1] Understanding its mechanism of action is fundamental for developing novel therapeutic strategies in reproductive medicine and veterinary science.

Core Signaling Pathways in this compound-Induced Luteolysis

This compound initiates luteolysis by binding to its specific G-protein coupled receptor (FP receptor) on the surface of luteal cells.[1][2] This binding triggers a cascade of intracellular events that ultimately lead to the cessation of progesterone (B1679170) production (functional luteolysis) and programmed cell death (structural luteolysis) of the corpus luteum.[3][4][5]

The primary signaling pathway activated by the this compound-FP receptor complex involves the Gαq/11 protein, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

-

IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[9] This is followed by an influx of extracellular calcium.[9][10] The resulting transient increase in intracellular calcium concentration is a critical event in initiating the luteolytic cascade.[9][10]

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[8][11] PKC is a family of enzymes that phosphorylates various downstream target proteins, leading to the inhibition of progesterone synthesis and the induction of apoptosis.[11] Several PKC isozymes, including α, βI, βII, ε, and μ, have been identified in the corpus luteum.[8]

Downstream Effects:

-

Inhibition of Steroidogenesis: this compound rapidly inhibits progesterone synthesis. This is achieved through multiple mechanisms, including a reduction in the response of luteal adenylate cyclase to luteinizing hormone (LH), leading to decreased cAMP production.[12][13] There is also evidence for a post-cAMP defect in steroidogenesis, potentially involving the failure of endogenous cholesterol mobilization.[14]

-

Endothelin-1 (B181129) (ET-1) Mediation: this compound stimulates the expression and release of the potent vasoconstrictor endothelin-1 (ET-1) from luteal endothelial cells.[15][16] ET-1, acting through its ETA receptor, further inhibits progesterone secretion and contributes to the reduction of luteal blood flow, exacerbating the luteolytic process.[15][16][17]

-

Apoptosis Induction: this compound triggers programmed cell death, or apoptosis, in luteal cells, leading to the structural regression of the corpus luteum.[18][19] This involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include an increased Bax to Bcl-2 ratio, activation of caspase-9, caspase-8, and the executioner caspase-3, and ultimately, DNA fragmentation.[20][21][22]

-

Immune System Activation and Inflammation: The luteolytic process involves an inflammatory component, with this compound inducing the expression of various cytokines and promoting the infiltration of immune cells into the corpus luteum.[23]

.dot digraph "this compound Signaling Pathway in Luteolysis" { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

// Nodes this compound [label="this compound (PGF2α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FP_Receptor [label="FP Receptor\n(G-protein coupled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq_11 [label="Gαq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Intracellular Ca²⁺\nRelease", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_influx [label="Extracellular Ca²⁺\nInflux", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_increase [label="↑ [Ca²⁺]i", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; ET1 [label="Endothelin-1 (ET-1)\nUpregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Progesterone_inhibition [label="Inhibition of\nProgesterone Synthesis", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of\nApoptosis", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Blood_flow_decrease [label="↓ Luteal Blood Flow", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Luteolysis [label="Luteolysis", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> FP_Receptor [label="Binds to"]; FP_Receptor -> Gq_11 [label="Activates"]; Gq_11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to"]; ER -> Ca_release; Ca_release -> Ca_increase; Ca_influx -> Ca_increase; DAG -> PKC; Ca_increase -> PKC [label="Co-activates"]; PKC -> Progesterone_inhibition; PKC -> Apoptosis; PKC -> ET1; ET1 -> Progesterone_inhibition; ET1 -> Blood_flow_decrease; Progesterone_inhibition -> Luteolysis; Apoptosis -> Luteolysis; Blood_flow_decrease -> Luteolysis; } .dot

Caption: this compound signal transduction cascade in luteal cells.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-induced luteolysis.

Table 1: Effects of this compound/Cloprostenol (B1669231) on Progesterone and Luteal Blood Flow

| Species | Treatment | Time Post-Treatment | Change in Progesterone | Change in Luteal Blood Flow | Reference |

| Rat | Cloprostenol (0.0025 mg) | 1 hour | Decrease from 56.8 to 27.6 ng/ml | - | [15] |

| Donkey | This compound (5 mg, i.m.) | 0.5 hours | Decrease | Increased by 27% at 45 min, peaked at 49% at 3 hours | [24] |

| Donkey | Cloprostenol (0.25 mg, i.m.) | 1 hour | Decrease | Increased by 14% at 30 min, peaked at 39% at 5 hours | [24] |

| Heifer (Day 10) | This compound (25mg, i.m.) | 15 minutes | Peak increase | - | [25] |

| Rhesus Monkey | Estradiol (B170435) (100 µg, intra-CL) | 3.5 hours | Significant decrease | - | [26] |

| Rhesus Monkey | PGF2α (500 µg, intra-CL) | 1 hour | Significant decrease | - | [26] |

Table 2: Effects of this compound Analogs on Adenylate Cyclase and Apoptotic Markers

| Species | Treatment | Time Post-Treatment | Effect | Reference |

| Rat | Cloprostenol (5 µg/ml) | 0.5 and 3 hours | Reduced response of luteal adenylate cyclase to all stimulatory agents | [12] |

| Rat | Cloprostenol (5 µg/ml) | 0.5 and 3 hours | Reduced number of high-affinity β-adrenergic binding sites (38% and 41% vs 53% control) | [12] |

| Bovine | PGF2α | 4 hours | Increased Bax to Bcl-2 ratio | [20][22] |

| Bovine | PGF2α | 4-12 hours | Elevation in active caspase-9 and -3 protein levels and activity | [20] |

| Bovine | PGF2α | 18 hours | Increased expression of FasL and Fas; induction of caspase-8 activity | [20] |

| Goat | PGF2α (1 µM) | 24 hours | Increased apoptotic rate (15.62 ± 3.12% vs 4.76 ± 0.24% control) | [18] |

| Mouse | PGF2α | 8 hours post-treatment at 48h post-ovulation | 22-fold increase in caspase-8 activity; 13.2 ± 1.8% of cells with active caspase-3 | [21] |

| Mouse | Jo2 (FAS-activating antibody) | 8 hours post-treatment at 48h post-ovulation | 8-fold increase in caspase-8 activity; 13.7 ± 2.2 % of cells with active caspase-3 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying this compound-induced luteolysis.

3.1 In Vivo Model for Luteolysis in Ewes

-

Animal Model: Non-lactating cyclic ewes.

-

Synchronization: Ewes are synchronized with two PGF2α injections administered 11 days apart.

-

Treatment: On Day 10 of the cycle, after confirming the presence of a mature corpus luteum via ultrasound, animals are randomly assigned to treatment groups.

-

Group 1: this compound (12.5 mg, intramuscularly).

-

Group 2: Cloprostenol (250 µg, intramuscularly).

-

-

Data Collection:

-

Ultrasound: A color Doppler ultrasound is performed at 0, 0.5, 1, 2, 4, 6, 12, and 24 hours post-treatment, and then daily for up to 4 days. This is used to evaluate corpus luteum size, morphology, and blood flow.[27]

-

Blood Sampling: Blood samples are collected at corresponding time points for hormone analysis (e.g., progesterone, nitric oxide).[27]

-

-

Analysis: Progesterone concentrations are measured using radioimmunoassay (RIA) or ELISA. Luteal blood flow is quantified from Doppler ultrasound images.[24]

.dot digraph "In Vivo Luteolysis Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.6, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sync [label="Synchronize Ewes\n(2 PGF2α injections, 11 days apart)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Confirm_CL [label="Confirm Mature CL\n(Day 10, Ultrasound)", fillcolor="#FBBC05", fontcolor="#202124"]; Randomize [label="Randomize into\nTreatment Groups", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Group1 [label="Group 1:\nthis compound (12.5 mg, i.m.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Group2 [label="Group 2:\nCloprostenol (250 µg, i.m.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Collection [label="Data Collection\n(0, 0.5, 1, 2, 4, 6, 12, 24h, then daily)", fillcolor="#FBBC05", fontcolor="#202124"]; Ultrasound [label="Color Doppler Ultrasound\n(CL size, morphology, blood flow)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Blood_Sample [label="Blood Sampling\n(Progesterone, Nitric Oxide)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Sync; Sync -> Confirm_CL; Confirm_CL -> Randomize; Randomize -> Group1; Randomize -> Group2; Group1 -> Data_Collection; Group2 -> Data_Collection; Data_Collection -> Ultrasound; Data_Collection -> Blood_Sample; Ultrasound -> Analysis; Blood_Sample -> Analysis; Analysis -> End; } .dot

Caption: Workflow for an in vivo study of this compound-induced luteolysis.

3.2 In Vitro Luteal Cell Culture and Treatment

-

Cell Isolation:

-

Corpora lutea are collected from ovaries at a specific stage of the estrous cycle.

-

The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase) to dissociate the cells.

-

Luteal cells are then purified, for example, by density gradient centrifugation.

-

-

Cell Culture:

-

Isolated luteal cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

-

Cells are allowed to attach and grow in culture plates or chamber slides.

-

-

Treatment:

-

Once the cells have reached the desired confluence, the culture medium is replaced with a serum-free medium containing the treatment agents.

-

Example treatments:

-

Control (vehicle)

-

This compound (e.g., 1 µM)

-

Other agents like LH, ET-1, or specific inhibitors (e.g., PLC inhibitor U73122, PKC inhibitor Ro31-3220).[28]

-

-

-

Endpoint Analysis:

-

Hormone Assays: The culture medium is collected at various time points to measure progesterone secretion by ELISA or RIA.

-

Apoptosis Assays: Cells can be stained with Annexin V-FITC/PI and analyzed by flow cytometry to quantify apoptosis.[18] Western blotting can be used to measure the expression of apoptotic proteins (caspases, Bax, Bcl-2).

-

Calcium Imaging: Cells can be loaded with a calcium-sensitive dye (e.g., Fura-2) to measure changes in intracellular calcium concentration in response to treatment.[9]

-

Gene Expression Analysis: RNA can be extracted from the cells for quantitative real-time PCR (qRT-PCR) to measure changes in the expression of target genes.

-

3.3 Western Blotting for Protein Expression Analysis

-

Protein Extraction: Luteal tissue or cultured luteal cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the protein of interest (e.g., caspase-3, PKC isozymes).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.

This guide provides a foundational understanding of the complex mechanisms governing this compound-induced luteolysis. Further research is ongoing to elucidate the intricate interplay of the various signaling molecules and pathways involved in this critical reproductive process.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]

- 5. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Kinase A and 5′ AMP-Activated Protein Kinase Signaling Pathways Exert Opposite Effects on Induction of Autophagy in Luteal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms regulating prostaglandin F2 alpha secretion from the bovine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The interaction of cytosolic-free calcium in PGF(2alpha)-induced luteal regression in ovine corpus luteum. [repository.arizona.edu]

- 10. Prostaglandin F2 alpha-induced calcium transient in ovine large luteal cells: II. Modulation of the transient and resting cytosolic free calcium alters progesterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of the corpus luteum by protein kinase C. I. Phosphorylation activity and steroidogenic action in large and small ovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of PGF2 alpha action in functional luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the mechanism of action of prostaglandin F2 alpha induced luteolysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Involvement of endothelin-1 and its receptors in PGF2alpha-induced luteolysis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Prostaglandin F2 alpha promotes the inhibitory action of endothelin-1 on the bovine luteal function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]

- 19. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prostaglandin F2alpha- and FAS-activating antibody-induced regression of the corpus luteum involves caspase-8 and is defective in caspase-3 deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Patterns of Gene Expression in the Bovine Corpus Luteum Following Repeated Intrauterine Infusions of Low Doses of Prostaglandin F2alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Luteal tissue blood flow and side effects of horse-recommended luteolytic doses of this compound and cloprostenol in donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Increase in progesterone and luteal blood flow without a luteolytic response after prostaglandin F2α treatment in early luteal-phase heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanism of luteolysis: effect of estradiol and prostaglandin F2 alpha on corpus luteum luteinizing hormone/human chorionic gonadotropin receptors and cyclic nucleotides in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effect of this compound and cloprostenol on serum nitric oxide and corpus luteum blood flow during luteolysis in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Dinoprost from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, also known as Prostaglandin (B15479496) F2α (PGF2α), is a biologically active lipid compound derived from the polyunsaturated fatty acid, arachidonic acid. It plays a crucial role in a myriad of physiological and pathological processes, including inflammation, smooth muscle contraction, and reproductive functions.[1][2] The biosynthesis of this compound is a complex, multi-step enzymatic cascade initiated by the release of arachidonic acid from the cell membrane. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their study.

The Core Biosynthetic Pathway

The synthesis of this compound from arachidonic acid is primarily a two-step process catalyzed by two distinct enzyme families: the cyclooxygenases (COX) and the prostaglandin F synthases (PGFS).

-

Conversion of Arachidonic Acid to Prostaglandin H2 (PGH2): The initial and rate-limiting step is the conversion of arachidonic acid to the unstable intermediate, prostaglandin H2 (PGH2). This reaction is catalyzed by the bifunctional enzyme prostaglandin G/H synthase, commonly known as cyclooxygenase (COX).[3] The COX enzyme exhibits two catalytic activities: a cyclooxygenase activity that incorporates two molecules of oxygen into arachidonic acid to form prostaglandin G2 (PGG2), and a peroxidase activity that reduces PGG2 to PGH2.[1] There are two main isoforms of this enzyme, COX-1 and COX-2, which are encoded by different genes and exhibit distinct patterns of expression and regulation.[2][4] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) involved in homeostatic functions.[2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli.[4]

-

Conversion of Prostaglandin H2 to this compound (PGF2α): The final step in the primary pathway is the reduction of the endoperoxide group of PGH2 to form PGF2α. This reaction is catalyzed by prostaglandin F synthase (PGFS), an enzyme belonging to the aldo-keto reductase (AKR) superfamily.[5][6] PGFS utilizes NADPH as a cofactor to facilitate this reduction.[5] It is important to note that PGFS can also catalyze the reduction of prostaglandin D2 (PGD2) to 9α,11β-PGF2, a stereoisomer of PGF2α.[5]

There are also alternative pathways for PGF2α synthesis. For instance, PGF2α can be synthesized from PGE2 through the action of PGE 9-ketoreductase.[7]

Quantitative Data on the Biosynthetic Enzymes

The efficiency and substrate affinity of the enzymes involved in this compound biosynthesis are critical for understanding the regulation of its production. The following tables summarize the available quantitative data for the key enzymes.

| Enzyme | Substrate | Km | Vmax | Optimal pH | Optimal Temperature | Source Organism |

| COX-1 | Arachidonic Acid | ~6.0 µM[8] | Data not available | ~8.0 | ~37°C (human) | Ovine |

| COX-2 | Arachidonic Acid | ~2.2 µM[8] | Data not available | ~8.0 | ~37°C (human) | Ovine |

| PGFS | Prostaglandin H2 | 8 µM[9] | Data not available | 6.0-9.0 | ~37°C (human) | Bovine Lung |

| PGFS | Prostaglandin D2 | 100 µM[9] | Data not available | 6.0-9.0 | ~37°C (human) | Bovine Lung |

Note: Optimal temperature for human enzymes is generally considered to be around 37°C.[10] The optimal pH for COX enzymes in vitro has been reported to be around 8.0.[11] The pH range for PGFS activity in the reduction of PGD2 is between 6.0 and 9.0.[5]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The following diagram illustrates the primary enzymatic pathway for the biosynthesis of this compound from arachidonic acid.

Experimental Workflow for Measuring Cyclooxygenase (COX) Activity

This diagram outlines a typical workflow for determining the activity of COX enzymes.

Experimental Protocols

Measurement of Cyclooxygenase (COX) Activity (Fluorometric Assay)

This protocol is adapted from commercially available kits and provides a general method for measuring the peroxidase activity of COX enzymes.

Materials:

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Purified COX-1 or COX-2 enzyme, or cell/tissue lysate

-

96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer according to the manufacturer's instructions.

-

Reaction Setup:

-

To each well of a 96-well plate, add COX Assay Buffer.

-

Add the heme cofactor to each well.

-

Add the fluorometric probe to each well.

-

Add the enzyme sample (purified enzyme or lysate) to the appropriate wells. Include a no-enzyme control.

-

-

Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.

-

Measurement: Immediately begin reading the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 535/587 nm for ADHP). Record data every minute for a set period (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the rate of increase in fluorescence (ΔFU/min).

-

Use a standard curve generated with a known concentration of the fluorescent product to convert the rate to pmol/min.

-

Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).

-

Measurement of Prostaglandin F Synthase (PGFS) Activity using LC-MS/MS

This protocol outlines a method for quantifying the production of PGF2α from PGH2 by PGFS.

Materials:

-

Purified PGFS enzyme

-

PGH2 (substrate)

-

NADPH (cofactor)

-

Reaction Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Stop Solution (e.g., a solution containing a stable PGF2α analog and a COX inhibitor)

-

Internal Standard (e.g., deuterated PGF2α)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, NADPH, and the purified PGFS enzyme.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the PGH2 substrate. PGH2 is unstable, so it should be handled quickly and kept on ice.[3]

-

Incubate the reaction at 37°C for a defined period (e.g., 5-15 minutes).

-

Stop the reaction by adding the Stop Solution.

-

-

Sample Preparation for LC-MS/MS:

-

Add the internal standard to each sample.

-

Acidify the samples to approximately pH 3 with a dilute acid.

-

Extract the prostaglandins using an organic solvent like ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the prostaglandins using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

-

Detect and quantify PGF2α and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PGF2α.

-

Calculate the concentration of PGF2α in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.

-

Determine the enzyme activity (e.g., in nmol of PGF2α produced per minute per mg of protein).

-

Conclusion

The biosynthesis of this compound from arachidonic acid is a well-defined enzymatic pathway with significant physiological and pathological implications. Understanding the kinetics and regulation of the key enzymes, COX-1, COX-2, and PGFS, is essential for the development of novel therapeutic agents that target this pathway. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricacies of this compound biosynthesis and to screen for potential modulators of its production. Further research to elucidate the precise Vmax values for these enzymes and to explore the regulatory mechanisms in greater detail will continue to advance our knowledge in this critical area of lipid biochemistry and pharmacology.

References

- 1. Oxygenation by COX-2 (cyclo-oxygenase-2) of 3-HETE (3-hydroxyeicosatetraenoic acid), a fungal mimetic of arachidonic acid, produces a cascade of novel bioactive 3-hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gpnotebook.com [gpnotebook.com]

- 3. Primary structure of prostaglandin G/H synthase from sheep vesicular gland determined from the complementary DNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin F synthase - Wikipedia [en.wikipedia.org]

- 6. Deletion of the Gene Encoding Prostamide/Prostaglandin F synthase Reveals an Important Role in Regulating Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin F synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of bovine lung prostaglandin F synthase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-2 expression and prostaglandin E2 production in response to acidic pH through OGR1 in a human osteoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Dinoprost (Prostaglandin F2α): A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Dinoprost, known scientifically as Prostaglandin (B15479496) F2α (PGF2α), is a naturally occurring prostanoid lipid compound that plays a critical role in a myriad of physiological and pathological processes.[1][2] As a potent agonist of the Prostaglandin F (FP) receptor, it is a key signaling molecule in reproductive biology, smooth muscle contraction, and inflammation. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and pharmacology, complete with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a C20 carboxylic acid derived from arachidonic acid. Its structure features a cyclopentane (B165970) ring with two aliphatic side chains. This distinct architecture is responsible for its specific interaction with the FP receptor.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |

| CAS Number | 551-11-1 |

| Molecular Formula | C₂₀H₃₄O₅ |

| Canonical SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--O)O">C@@HO |

| InChI Key | PXGPLTODNUVGFL-YNNPMVKQSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 354.48 g/mol | --INVALID-LINK-- |

| Melting Point | 25-35 °C | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, ethanol, and water. The tromethamine salt is freely soluble in water. | --INVALID-LINK-- |

| pKa | ~4.6 | Estimated |

Pharmacology and Mechanism of Action

This compound exerts its biological effects primarily through the activation of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding affinity of this compound to the FP receptor is in the low nanomolar range, indicating a high-affinity interaction.

Table 3: Pharmacological Properties of this compound

| Parameter | Value | Tissue/System |

| Receptor Target | Prostaglandin F Receptor (FP) | Various |

| Mechanism of Action | FP Receptor Agonist | Various |

| Dissociation Constant (Kd) | 1.6 nM (high affinity), 24 nM (low affinity) | Bovine Corpus Luteum Membranes[3] |

| Dissociation Constant (Kd) | 4.7 nM | Rat Corpora Lutea Membranes[4] |

Signaling Pathway

Upon binding of this compound, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq.[5] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6]

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][6] The resulting increase in intracellular calcium concentration is a primary driver of the cellular responses to this compound, such as smooth muscle contraction. DAG, in concert with elevated Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream targets, further modulating cellular activity.[7]

Experimental Protocols

The characterization of this compound's activity relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of this compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of this compound for the FP receptor.

Materials:

-

Receptor Source: Membranes from tissues expressing FP receptors (e.g., bovine corpus luteum) or cell lines overexpressing the human FP receptor (e.g., HEK293-FP).[8]

-

Radioligand: [³H]-PGF2α.

-

Competitor: Unlabeled this compound (PGF2α).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

-

Wash Buffer: Cold Assay Buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[9]

-

Cell Harvester and Scintillation Counter.

Methodology:

-

Membrane Preparation: Homogenize receptor source tissue or cells in ice-cold lysis buffer. Centrifuge at low speed (e.g., 1,000 x g) to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g). Wash the pellet and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).[8][9]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: 150 µL membrane preparation, 50 µL [³H]-PGF2α (at a concentration near its Kd), and 50 µL assay buffer.

-

Non-specific Binding (NSB): 150 µL membrane preparation, 50 µL [³H]-PGF2α, and 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).[8]

-

Competition: 150 µL membrane preparation, 50 µL [³H]-PGF2α, and 50 µL of serially diluted unlabeled this compound.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[9]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer.[9]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[9]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of unlabeled this compound.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following FP receptor activation by this compound.

Objective: To determine the potency (EC₅₀) of this compound in stimulating a calcium response.

Materials:

-

Cells: A cell line endogenously or recombinantly expressing the FP receptor (e.g., primary human myometrial cells, 3T3 fibroblasts, or HEK293-FP cells).[5][10]

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid (optional, to prevent dye extrusion).

-

Fluorescence Plate Reader with an injection system.

Methodology:

-

Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom microplate and culture overnight to form a confluent monolayer.[5]

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and de-esterify.

-

-

Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.

-

Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Set the instrument to measure fluorescence at the appropriate wavelengths (e.g., Ex/Em ~494/516 nm for Fluo-4).

-

Record a stable baseline fluorescence for 10-20 seconds.

-

Using the instrument's injector, add varying concentrations of this compound to the wells.

-

Continue to record the fluorescence signal for 1-3 minutes to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

The change in fluorescence intensity (or ratio for Fura-2) is proportional to the change in intracellular calcium.

-

Determine the peak response for each this compound concentration.

-

Plot the peak response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay directly measures the product of PLC activity, providing a robust readout of Gq signaling.

Objective: To quantify the production of inositol phosphates in response to this compound stimulation.

Materials:

-

Cells: FP receptor-expressing cells.

-

Labeling Medium: Inositol-free medium.

-

Radiolabel: myo-[³H]-inositol.

-

Stimulation Buffer: Assay buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatases and allow IP₁ to accumulate.[6]

-

Lysis Buffer: e.g., cold 0.5 M trichloroacetic acid (TCA).

-

Anion Exchange Chromatography Columns (e.g., Dowex AG1-X8).

-

Elution Buffers of increasing ionic strength to separate IP₁, IP₂, and IP₃.

Methodology:

-

Cell Labeling: Culture cells in inositol-free medium containing myo-[³H]-inositol (e.g., 1-5 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl for 15-30 minutes.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C. The response is typically rapid, peaking within minutes.[6][11]

-

Lysis and Extraction: Stop the reaction by adding ice-cold TCA. Scrape the cells and centrifuge to pellet the precipitate. The supernatant contains the soluble inositol phosphates.

-

Separation:

-

Neutralize the supernatant.

-

Apply the sample to a pre-equilibrated anion exchange column.

-

Wash the column to remove free inositol.

-

Elute the different inositol phosphate species (IP₁, IP₂, IP₃) sequentially using buffers with increasing concentrations of ammonium (B1175870) formate.

-

-

Quantification: Add the eluted fractions to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the radioactivity (counts per minute, CPM) for the inositol phosphate fractions against the log concentration of this compound.

-

Fit the data to a dose-response curve to determine the EC₅₀ value for IP accumulation.

-

This guide provides a foundational understanding of this compound for scientific professionals. The detailed protocols and pathway diagrams serve as a practical resource for designing and executing experiments to further investigate the role of this important signaling molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific binding of prostaglandin F2 alpha to membranes of rat corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin F2 alpha decreases the affinity of epidermal growth factor receptors in Swiss mouse 3T3 cells via protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Mobilization of extracellular Ca2+ by prostaglandin F2 alpha can be modulated by fluoride in 3T3-L1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of inositol phosphate levels by prostaglandins in cultured endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Prostaglandin F2α: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of prostaglandin (B15479496) F2α (PGF2α), a pivotal lipid mediator with profound physiological and pharmacological significance. The document details the initial observations, the key scientific milestones from its isolation to its structural elucidation, and the subsequent understanding of its biological functions, particularly its potent luteolytic activity.

A Historical Overview: From Seminal Fluid to Crystalline Compound